3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester

Lipophilicity Drug Design Pharmacokinetics

3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester (CAS 40889-51-8) is a synthetic 4-oxoquinazoline derivative characterized by a 6,8-dichloro substitution pattern, a 2-methyl group, and an N3-acetic acid ethyl ester side chain. With a molecular formula of C₁₃H₁₂Cl₂N₂O₃ and a molecular weight of 315.15 g/mol , this compound belongs to the 4(3H)-quinazolinone family—a privileged scaffold in medicinal chemistry known for yielding inhibitors of thymidylate synthase, kinases, and other therapeutic targets.

Molecular Formula C13H12Cl2N2O3
Molecular Weight 315.15 g/mol
CAS No. 40889-51-8
Cat. No. B14150894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester
CAS40889-51-8
Molecular FormulaC13H12Cl2N2O3
Molecular Weight315.15 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=NC2=C(C1=O)C=C(C=C2Cl)Cl)C
InChIInChI=1S/C13H12Cl2N2O3/c1-3-20-11(18)6-17-7(2)16-12-9(13(17)19)4-8(14)5-10(12)15/h4-5H,3,6H2,1-2H3
InChIKeyNCYTZCGBTBEVTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester (CAS 40889-51-8): Procurement-Relevant Baseline


3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester (CAS 40889-51-8) is a synthetic 4-oxoquinazoline derivative characterized by a 6,8-dichloro substitution pattern, a 2-methyl group, and an N3-acetic acid ethyl ester side chain [1]. With a molecular formula of C₁₃H₁₂Cl₂N₂O₃ and a molecular weight of 315.15 g/mol [1], this compound belongs to the 4(3H)-quinazolinone family—a privileged scaffold in medicinal chemistry known for yielding inhibitors of thymidylate synthase, kinases, and other therapeutic targets [2]. The combination of dual electron-withdrawing chloro substituents and the ester prodrug handle distinguishes it from non-halogenated and mono-halogenated congeners, making it a strategic intermediate for structure-activity relationship (SAR) exploration and targeted library synthesis.

Why 3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester Cannot Be Replaced by Generic Analogs


Quinazolinone analogs with different halogenation patterns or side-chain modifications exhibit substantially divergent physicochemical and biological profiles. The 6,8-dichloro substitution in CAS 40889-51-8 imparts a calculated XLogP3 of 2.4 [1], markedly higher than the non-chlorinated parent (CAS 40889-43-8; MW 246.26, XLogP3 ~1.2) and incrementally above the mono-6-chloro analog (CAS 40889-45-0; MW 280.71, XLogP3 ~1.8) . This lipophilicity gradient directly influences membrane permeability, protein binding, and pharmacokinetic behavior—parameters that cannot be replicated by substituting a non-halogenated or mono-halogenated scaffold. Furthermore, the ethyl ester moiety serves as a specific handle for enzymatic hydrolysis to the active carboxylic acid, a property absent in simple 6,8-dichloroquinazoline (CAS 17227-49-5). These structural features are not interchangeable without quantitative alteration of biological readouts, as demonstrated in class-level thymidylate synthase inhibition studies where halogen position and ester functionality critically modulate potency [2].

Quantitative Differentiation Evidence for 3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester (CAS 40889-51-8)


Lipophilicity Advantage of 6,8-Dichloro Substitution Over Non-Halogenated and Mono-Chloro Analogs

The target compound exhibits a computed XLogP3 of 2.4 [1], reflecting the combined lipophilic contribution of the 6,8-dichloro substitution. This value is approximately 1.2 log units higher than the non-chlorinated analog (CAS 40889-43-8, estimated XLogP3 ~1.2) and approximately 0.6 log units higher than the 6-chloro mono-substituted analog (CAS 40889-45-0, estimated XLogP3 ~1.8) . Enhanced lipophilicity correlates with improved passive membrane permeability and potential blood-brain barrier penetration, which is critical for CNS-targeted quinazoline programs.

Lipophilicity Drug Design Pharmacokinetics

Molecular Weight Discrimination for Library Design and Physicochemical Filtering

The molecular weight of CAS 40889-51-8 is 315.15 g/mol [1], placing it within the lead-like chemical space (MW ≤ 350) but significantly heavier than the non-chlorinated analog (246.26 g/mol) and moderately heavier than the 6-chloro analog (280.71 g/mol) . This 28.4% mass increase over the non-chlorinated scaffold directly impacts solubility, permeability, and metabolic stability, providing a distinct starting point for SAR exploration where increased steric bulk at positions 6 and 8 is required for target engagement.

Molecular Weight Lead-Likeness Library Design

Ethyl Ester Functionality Enables Prodrug Strategy Versus Simple Quinazoline Cores

The ethyl ester side chain at N3 of CAS 40889-51-8 can be hydrolyzed to the corresponding carboxylic acid (2-(6,8-dichloro-2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid), a functional group conversion not possible with the simple 6,8-dichloroquinazoline core (CAS 17227-49-5) [1]. In the quinazolinone antifolate series, the free carboxylic acid is essential for thymidylate synthase inhibitory activity, with ester derivatives serving as cell-permeable prodrugs that are activated intracellularly by esterases [2]. This modular design allows the same advanced intermediate to serve both as a prodrug candidate and as a precursor for amide, hydrazide, or other conjugates.

Prodrug Hydrolysis Carboxylic Acid Generation

Class-Level Insecticidal Activity of 6,8-Dichloroquinazoline Derivatives Provides Precedent for Agrochemical Screening

A series of 6,8-dichloro-quinazoline derivatives bearing a sulfide substructure were synthesized and tested in vitro against Plutella xylostella (diamondback moth), demonstrating that the 6,8-dichloro substitution pattern is compatible with insecticidal activity [1]. While CAS 40889-51-8 itself was not directly tested in this study, the shared 6,8-dichloroquinazoline pharmacophore supports its potential as an advanced intermediate for agrochemical discovery, offering both the halogenation pattern and the ester handle for further diversification—an advantage over the simpler 6,8-dichloroquinazoline scaffold that lacks the synthetic branching point.

Insecticidal Agrochemical Plutella xylostella

Optimal Procurement and Application Scenarios for 3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester


Medicinal Chemistry: CNS-Penetrant Kinase or Thymidylate Synthase Inhibitor Lead Optimization

The XLogP3 of 2.4 makes this compound a suitable starting point for CNS-targeted programs where enhanced passive permeability is required [1]. The ethyl ester can be hydrolyzed to the free carboxylic acid for target engagement, as demonstrated in quinazoline antifolate thymidylate synthase inhibitors [2]. Researchers should prioritize this compound over the non-chlorinated analog (CAS 40889-43-8) when increased lipophilicity and steric bulk at positions 6 and 8 are desirable for improving membrane transit or filling hydrophobic binding pockets.

Agrochemical Discovery: Insecticidal Lead Generation Based on 6,8-Dichloroquinazoline Pharmacophore

Building on the validated insecticidal activity of 6,8-dichloroquinazoline derivatives against Plutella xylostella [3], this compound provides a ready-to-diversify scaffold. The ester handle at N3 allows rapid synthesis of amide-, hydrazide-, and heterocycle-fused libraries without the need for additional core functionalization steps. Agrochemical discovery teams should select this intermediate over the simpler 6,8-dichloroquinazoline (CAS 17227-49-5) to accelerate library production.

Synthetic Methodology Development: C–H Functionalization and Cross-Coupling on a Densely Functionalized Quinazolinone

The 4-oxoquinazoline core with 6,8-dichloro substitution presents an electronically deactivated aromatic system suitable for Ni-catalyzed C–H alkylation and other late-stage functionalization methodologies [4]. The ethyl ester group can serve as a directing or protecting group during synthetic transformations. This compound is recommended over non-ester analogs when the carboxylic acid or ester functionality is needed for subsequent conjugation or prodrug strategies.

Chemical Biology: Probe Design Requiring Dual Halogenation for Enhanced Binding Affinity

For chemical probe campaigns where halogen bonding or hydrophobic contacts at two distinct positions on the quinazoline core are hypothesized to enhance target affinity, CAS 40889-51-8 offers the 6,8-dichloro pattern pre-installed [1]. Compared to the mono-6-chloro analog (CAS 40889-45-0), the additional chlorine at position 8 provides an extra 0.6 log units of lipophilicity and a second potential halogen-bond donor, enabling exploration of bidentate halogen bonding interactions that are inaccessible with mono-halogenated scaffolds.

Quote Request

Request a Quote for 3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.